molecular formula C9H9Br2N B11731996 4,6-dibromo-2,3-dihydro-1H-inden-5-amine

4,6-dibromo-2,3-dihydro-1H-inden-5-amine

Cat. No.: B11731996
M. Wt: 290.98 g/mol
InChI Key: RVHDIIUOSRSTBD-UHFFFAOYSA-N
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Description

4,6-Dibromo-2,3-dihydro-1H-inden-5-amine is an organic compound with the molecular formula C9H9Br2N. It is a derivative of indene, characterized by the presence of two bromine atoms at the 4 and 6 positions, and an amine group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dibromo-2,3-dihydro-1H-inden-5-amine typically involves the bromination of 2,3-dihydro-1H-indene followed by amination. One common method involves the reaction of 2,3-dihydro-1H-indene with bromine in the presence of a suitable solvent to introduce bromine atoms at the 4 and 6 positions. The resulting dibromo compound is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4,6-Dibromo-2,3-dihydro-1H-inden-5-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,6-dibromo-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets. The bromine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2,3-dihydro-1H-inden-5-amine: Similar structure but with chlorine atoms instead of bromine.

    4,6-Difluoro-2,3-dihydro-1H-inden-5-amine: Contains fluorine atoms instead of bromine.

    4,6-Diiodo-2,3-dihydro-1H-inden-5-amine: Iodine atoms replace the bromine atoms

Uniqueness

4,6-Dibromo-2,3-dihydro-1H-inden-5-amine is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different reactivity and interactions. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C9H9Br2N

Molecular Weight

290.98 g/mol

IUPAC Name

4,6-dibromo-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C9H9Br2N/c10-7-4-5-2-1-3-6(5)8(11)9(7)12/h4H,1-3,12H2

InChI Key

RVHDIIUOSRSTBD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C(=C2C1)Br)N)Br

Origin of Product

United States

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